(R)-2-benzylpyrrolidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-benzylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLFIASPODZOB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375938 | |
| Record name | 2-benzylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72518-40-2 | |
| Record name | 2-benzylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 2 Benzylpyrrolidine 2 Carboxylic Acid
Enantioselective Synthesis Approaches
The asymmetric synthesis of polysubstituted pyrrolidines, such as (R)-2-benzylpyrrolidine-2-carboxylic acid, has been a focal point of extensive research. The primary challenge lies in the precise control of the stereochemistry at the C2-quaternary center. Various sophisticated strategies have been developed to address this, ranging from the use of naturally occurring chiral molecules to the application of cutting-edge catalytic systems.
Chiral Pool Strategies for Pyrrolidine (B122466) Core Construction
The chiral pool strategy is a powerful approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. rroij.com Amino acids, in particular, serve as excellent precursors for the synthesis of chiral nitrogen-containing heterocycles. L-proline and L-pyroglutamic acid, with their inherent pyrrolidine ring, are logical and common starting points for the synthesis of substituted pyrrolidine derivatives. nih.gov
For the synthesis of this compound, a plausible chiral pool approach would involve the stereoselective alkylation of a protected pyroglutamic acid derivative. The strategy hinges on the ability to introduce the benzyl (B1604629) group at the C2 position with high diastereoselectivity.
A representative, albeit analogous, transformation starting from pyroglutamic acid is illustrated by the work of Trost and co-workers in the synthesis of other substituted pyrrolidines. mdpi.com While not directly yielding the target molecule, the principles of stereocontrolled functionalization of the pyroglutamate (B8496135) core are applicable. The general approach involves the protection of the nitrogen and the carboxylic acid, followed by enolate formation and subsequent alkylation. The stereochemical outcome is often directed by the inherent chirality of the starting material and the reaction conditions.
| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |
| N-Boc-L-pyroglutamic acid methyl ester | 1. LDA, THF, -78 °C; 2. Benzyl bromide | N-Boc-2-benzyl-L-pyroglutamic acid methyl ester | >95:5 | High | mdpi.com (Analogous) |
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis has emerged as a more flexible and efficient alternative to chiral pool synthesis, offering the potential to construct the chiral pyrrolidine ring from achiral or prochiral precursors with high enantioselectivity. rroij.com
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized synthetic chemistry. unibo.itwhiterose.ac.uk Proline and its derivatives are cornerstone catalysts in this field, effectively promoting a variety of reactions, including Michael additions and aldol (B89426) reactions, to generate chiral products. unibo.it
The synthesis of the this compound backbone can be envisioned through an organocatalytic intramolecular Michael addition. A suitably designed linear precursor, containing a nucleophilic amine and an α,β-unsaturated carbonyl moiety, could be cyclized in the presence of a chiral organocatalyst. For instance, a chiral phosphoric acid could catalyze the intramolecular aza-Michael reaction of a protected amine onto an α,β-unsaturated thioester, a strategy that has proven effective in the synthesis of other substituted pyrrolidines. whiterose.ac.uknih.gov
| Substrate | Catalyst | Solvent | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| N-Cbz-protected bis-homoallylic amine and thioacrylate | (R)-TRIP (chiral phosphoric acid) | Toluene | 2,2-disubstituted pyrrolidine | up to 99% | High | whiterose.ac.uknih.gov (Analogous) |
Transition metal catalysis offers a powerful toolkit for the construction of complex molecular architectures with high levels of stereocontrol.
Nickel-catalyzed reactions have gained prominence for their ability to forge carbon-carbon bonds under mild conditions. researchgate.net The development of chiral ligands for nickel has enabled a range of asymmetric transformations, including reductive cross-coupling reactions. While a direct application of a chiral Nickel(II) complex for the synthesis of this compound is not prominently reported, analogous reductive cross-coupling reactions showcase the potential of this methodology. For instance, the coupling of a vinyl electrophile with a benzyl electrophile, catalyzed by a chiral Ni(II) complex, can generate tertiary stereocenters with high enantioselectivity. researchgate.net
A hypothetical approach for the target molecule could involve an intramolecular cyclization of a precursor containing both an electrophilic and a nucleophilic carbon center, mediated by a chiral Ni(II) catalyst.
| Vinyl Electrophile | Benzyl Electrophile | Catalyst System | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
| Vinyl bromide | Benzyl chloride | NiCl₂(dme) / Chiral bis(oxazoline) ligand / Mn⁰ | Aryl-substituted alkene | up to 93% | 93% | researchgate.net (Analogous) |
Transition Metal-Catalyzed Asymmetric Syntheses
Diastereoselective Cyclization Reactions
Diastereoselective cyclization reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of the pyrrolidine ring with control over the relative stereochemistry of multiple stereocenters. These reactions often involve the intramolecular cyclization of a chiral, acyclic precursor where the existing stereocenter(s) direct the formation of new ones.
A plausible strategy for synthesizing this compound via this approach would be the diastereoselective carbocyclization of an α-(N-homoallyl)-aminoester derivative. Deprotonation followed by the addition of a Lewis acid, such as a zinc salt, can trigger a smooth cyclization to form the pyrrolidine ring. The stereoselectivity of this cyclization is often high, dictated by a chair-like transition state.
| Substrate | Reagents and Conditions | Product | Diastereoselectivity | Reference |
| α-(N-benzyl-N-homoallyl)-amino methylester | 1. LDA, Ether; 2. ZnBr₂ | cis-3-methyl-N-benzyl-2-carbomethoxy pyrrolidine | High (cis-selective) | (Analogous) |
This methodology allows for the formation of the pyrrolidine ring with a defined stereochemistry, which can then be further functionalized to yield the desired target molecule.
Amino-Zinc-Ene-Enolate Cyclization
A significant advancement in the synthesis of substituted proline derivatives is the amino-zinc-ene-enolate cyclization. This intramolecular carbometalation reaction provides a direct and stereoselective route to 3-substituted pyrrolidine-2-carboxylic acids. researchgate.net The methodology involves the cyclization of an amino-zinc-enolate onto a double bond within the same molecule. researchgate.netnih.gov
The synthesis of 3-benzylprolines, for instance, can be accomplished in a diastereoselective and enantioselective manner using this approach. researchgate.net The process typically begins with a 5-exo trig cyclization between a zinc enolate and a non-activated double bond, which preferentially forms the cis diastereoisomer. researchgate.net When the nitrogen atom is protected with a chiral auxiliary, such as an α-methylbenzyl group, the chirality can be effectively transferred to the C-2 carbon of the newly formed pyrrolidine ring. researchgate.net
A key advantage of this method is the stability of the resulting cyclic zinc intermediate. This intermediate can undergo further reactions, such as transmetalation, allowing for additional functionalization. For example, a Negishi cross-coupling reaction with indole (B1671886) rings can be used to synthesize prolino-homotryptophane derivatives. nih.gov To prevent undesired side reactions like β-hydride elimination during such cross-coupling steps, specific palladium catalysts, such as those derived from Fu's salt ([(t-Bu3)PH]-BF4), are often required. nih.gov
| Feature | Description |
| Reaction Type | Intramolecular Amino-Zinc-Ene-Enolate Cyclization (5-exo trig) |
| Key Substrate | N-protected amino ester with a terminal alkene |
| Key Reagent | Zinc |
| Primary Product | cis-3-substituted proline derivative |
| Stereocontrol | High diastereoselectivity; enantioselectivity achieved with chiral N-protecting groups |
| Intermediate | Cyclic organozinc intermediate |
| Further Functionalization | Transmetalation followed by cross-coupling (e.g., Negishi) |
Modern Multicomponent Reaction Strategies for Pyrrolidine Derivatives
Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing substantial portions of all components, have become a cornerstone of modern synthetic chemistry for creating heterocyclic compounds like pyrrolidines. researchgate.netfrontiersin.org These strategies are prized for their efficiency, atom economy, and ability to generate molecular complexity and diversity rapidly, aligning with the principles of green chemistry by minimizing steps and waste. researchgate.netfrontiersin.org
The synthesis of pyrrolidine derivatives benefits greatly from MCRs, which offer significant advantages over traditional linear, multi-step syntheses. researchgate.netrsc.org Various MCRs have been developed and optimized for this purpose, including those that are catalyst-free, those that employ various catalysts, and those that proceed via the generation of reactive intermediates like azomethine ylides. researchgate.net
Key MCR Approaches for Pyrrolidine Synthesis:
1,3-Dipolar Cycloadditions: A prevalent strategy involves the in-situ generation of azomethine ylides, which then undergo a [3+2] cycloaddition with an alkene (dipolarophile). Asymmetric versions of these MCRs can produce chiral pyrrolidines with high stereoselectivity. researchgate.net
Passerini and Ugi Reactions: Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for creating peptide-like structures and highly functionalized amides and esters. rsc.orgdovepress.com These reactions can be incorporated into sequences to build complex pyrrolidine-containing molecules. rsc.org
Cascade Reactions: Many MCRs for pyrrolidine synthesis are designed as cascade or tandem sequences, where the initial product undergoes further intramolecular reactions to form the final heterocyclic ring in one pot. researchgate.net For instance, a three-component reaction of an aminoketone, an aldehyde, and an activated alkene can lead directly to polysubstituted pyrrolidines.
The utility of MCRs is evident in their ability to construct large libraries of diverse pyrrolidine derivatives for applications in drug discovery and materials science. researchgate.netdovepress.com The development of asymmetric multicomponent reactions (AMCRs) is particularly important for accessing enantiomerically pure chiral compounds. frontiersin.org
| MCR Strategy | Reactants/Intermediates | Key Features |
| Azomethine Ylide Cycloaddition | Amine, Aldehyde/Ketone, Alkene | Forms the pyrrolidine ring via a [3+2] cycloaddition. Often catalyzed by silver or other Lewis acids. researchgate.net |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Produces α-acylamino carboxamide backbone; can be a precursor to pyrrolidines through subsequent cyclization. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Yields α-acyloxy carboxamides, providing a scaffold for further derivatization into pyrrolidine structures. rsc.org |
| Cascade Reactions | e.g., Chalcone, Benzylamine, Benzaldehyde | Sequential reactions in a single pot lead to polysubstituted dihydropyrroles or pyrrolidines. researchgate.net |
Derivatization and Functionalization Approaches
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound is a key functional handle for derivatization through esterification and amidation. These transformations are fundamental in peptide synthesis and for modifying the physicochemical properties of the molecule.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods.
Acid-Catalyzed Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) is a classic method, often requiring removal of water to drive the equilibrium. organic-chemistry.org
Alkylating Agents: The use of alkylating agents like benzyl bromide can form the corresponding benzyl esters. However, direct alkylation requires activation. A more modern approach involves using reagents like 2-benzyloxy-1-methylpyridinium triflate, which mediates esterification under mild conditions that tolerate other sensitive functional groups. organic-chemistry.org
Dehydrative Coupling: Coupling reagents commonly used in peptide chemistry, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., DMAP), can facilitate ester formation with an alcohol.
Symbiotic Activation: Reagents like trichloroacetimidates can be used for chemoselective esterification. nih.gov The carboxylic acid protonates the imidate, which becomes a potent electrophile for ester formation, a process that tolerates other protic groups like alcohols. nih.gov Protected amino acids, such as Boc-phenylalanine, have been successfully esterified using these conditions. nih.gov
Amidation: The formation of an amide bond is central to incorporating the pyrrolidine scaffold into peptides or other amide-containing structures.
Coupling Reagents: The most common method involves activating the carboxylic acid with a peptide coupling reagent (e.g., HBTU, HATU, PyBOP) and then reacting it with a primary or secondary amine.
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. This method is highly effective but less mild than using coupling reagents.
Benzyne-Mediated Amidation: A newer method involves the use of benzyne, which can promote amidation reactions under mild conditions. organic-chemistry.org
| Transformation | Common Reagents | Key Considerations |
| Esterification | Alcohols with acid catalyst (TsOH); 2-Benzyloxy-1-methylpyridinium triflate; O-Alkyl trichloroacetimidates | Requires N-protection to prevent side reactions. Method choice depends on substrate sensitivity and desired scale. |
| Amidation | Amines with coupling reagents (HATU, HBTU, EDC); Thionyl chloride (SOCl₂) followed by amine | Requires N-protection. Coupling reagents are generally preferred for preserving stereochemical integrity. |
N-Protection Strategies in Synthetic Pathways
In any synthetic pathway involving this compound, protection of the secondary amine in the pyrrolidine ring is critical. The nitrogen atom is nucleophilic and can interfere with reactions at the carboxylic acid or other sites. N-protection prevents unwanted side reactions, such as N-acylation during esterification, and allows for controlled, sequential modifications. google.comub.edu
The choice of a protecting group is dictated by its stability to the reaction conditions planned for other functional groups and the ease of its selective removal later in the synthesis (orthogonality). ub.edu
Common N-Protecting Groups:
t-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). This makes it highly useful in many synthetic strategies. nih.gov
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions. Its primary advantage is its removal by catalytic hydrogenation (e.g., H₂ over Pd/C), a mild and highly selective method.
Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is known for its lability under mild basic conditions (e.g., piperidine (B6355638) in DMF). It is stable to acidic and hydrogenolysis conditions, making it orthogonal to both Boc and Cbz groups, which is a cornerstone of modern solid-phase peptide synthesis. ub.edu
The selection of an appropriate N-protecting group is a strategic decision that defines the entire synthetic route, especially in complex, multi-step syntheses. google.comub.edu
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Orthogonal To |
| t-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine) | Boc, Cbz |
Ring Contraction and Expansion Methodologies
The formation of the pyrrolidine ring itself can be achieved through innovative skeletal editing strategies, such as the ring contraction of more abundant heterocyclic systems. osaka-u.ac.jpresearchgate.netbohrium.com This approach is highly desirable as it can utilize inexpensive and readily available bulk chemicals as starting materials. osaka-u.ac.jpnih.gov
A notable example is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov This reaction provides a novel and powerful method for accessing complex pyrrolidine skeletons that might be difficult to synthesize through traditional cyclization routes. researchgate.netbohrium.com
The process involves the reaction of a pyridine (B92270) with a silylborane under photochemical conditions. osaka-u.ac.jpnih.gov This leads to the formation of a pyrrolidine derivative that possesses a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net The reaction demonstrates a broad substrate scope and is compatible with a wide range of functional groups. bohrium.comnih.gov
The proposed mechanism proceeds through key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are interconverted via photochemical or thermal silyl (B83357) migration. bohrium.comnih.gov The resulting bicyclic products are valuable synthons that can be further transformed into a variety of functionalized pyrrolidines. osaka-u.ac.jpbohrium.com While this specific methodology directly produces a bicyclic system rather than a simple substituted pyrrolidine, these products serve as versatile building blocks for further synthetic elaboration. osaka-u.ac.jp
Ring expansion methodologies, such as the rearrangement of activated aziridines or cyclopropanes, also represent a pathway to pyrrolidines, though ring contraction of pyridines has recently emerged as a particularly powerful strategy. researchgate.net
| Methodology | Starting Material | Reagent(s) | Key Product Skeleton | Conditions |
| Photo-promoted Ring Contraction | Pyridine | Silylborane | 2-Azabicyclo[3.1.0]hex-3-ene | Photochemical (UV light) |
Spectroscopic and Advanced Analytical Characterization in R 2 Benzylpyrrolidine 2 Carboxylic Acid Research
Stereochemical Elucidation Techniques
Determining the precise spatial orientation of substituents around the chiral center is paramount. The following techniques provide definitive evidence of the absolute configuration and conformational properties of (R)-2-benzylpyrrolidine-2-carboxylic acid and its derivatives.
X-ray Crystallographic Analysis of Derivatives and Complexes
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of absolute stereochemistry. While obtaining suitable crystals of the parent amino acid can be challenging, analysis of its derivatives often yields high-quality crystallographic data.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 8.4036 (7) | researchgate.net |
| b (Å) | 11.2215 (8) | researchgate.net |
| c (Å) | 21.4182 (12) | researchgate.net |
| Z (Molecules/Unit Cell) | 4 | researchgate.net |
Data from the analysis of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. mtoz-biolabs.com This differential absorption, or CD signal, is exquisitely sensitive to the molecule's three-dimensional structure, making it an excellent tool for assigning the absolute configuration of stereoisomers. mtoz-biolabs.com
For complex pyrrolidine (B122466) derivatives, vibrational circular dichroism (VCD), an infrared-based variant of the technique, has been successfully applied. In one study, the absolute configuration of a novel disubstituted pyrrolidine acid was determined using VCD, and the results were in full agreement with those obtained from X-ray analysis and stereoselective synthesis. nih.gov A key finding from the VCD analysis was that the compound associated in a chloroform (B151607) (CDCl₃) solution to form a hydrogen-bonded carboxylic acid "dimer". nih.gov To accurately assign the absolute configuration, VCD calculations had to be performed on a model of this dimer fragment, highlighting the technique's sensitivity to solution-state conformation. nih.gov The process involves comparing the experimentally recorded CD spectrum with the spectra of standards with a known configuration or with theoretically calculated spectra to make a definitive assignment. mtoz-biolabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by providing information on the connectivity and chemical environment of atoms.
¹³C NMR Spectroscopy : The carbon spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid is a key indicator, typically absorbing in the 160–180 ppm range. libretexts.org This is slightly more shielded than the carbonyl carbon of a ketone or aldehyde. libretexts.org The spectrum will also display distinct signals for the carbons of the benzyl (B1604629) group and the pyrrolidine ring, with their chemical shifts confirming their electronic environments and connectivity.
Advanced Chromatographic and Electrophoretic Methods for Enantiomeric Purity Assessment
Ensuring that a chiral compound consists of a single enantiomer is critical in many scientific applications. Chromatographic methods are the gold standard for determining enantiomeric purity or enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and assessing the enantiomeric purity of compounds like this compound. The technique relies on a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers. mdpi.com This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and elution at different retention times.
The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. For a highly pure sample of this compound, the chromatogram would show a large peak corresponding to the (R)-enantiomer and, ideally, no detectable peak for the (S)-enantiomer. The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer are critical parameters in method validation, with modern methods capable of detecting impurities at levels below 0.1%. nih.gov Polysaccharide-based CSPs are frequently employed due to their broad applicability in separating a wide range of chiral compounds. chromatographyonline.com
| Technique | Principle | Application to this compound | Source |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. | Quantification of the (S)-enantiomer impurity to determine enantiomeric purity. | mdpi.comnih.gov |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net This provides several advantages, including lower viscosity and higher diffusivity compared to liquid mobile phases, which allows for faster separations and higher throughput without sacrificing resolution. chromatographyonline.com
Similar to chiral HPLC, chiral SFC employs columns packed with a chiral stationary phase (CSP), with polysaccharide-based phases being the most common and effective. chromatographyonline.com The technique is highly valued in pharmaceutical drug discovery for its speed, making it suitable for high-throughput screening of chiral purity. chromatographyonline.com Advanced setups, such as two-dimensional SFC (2D SFC/SFC/MS), can integrate an initial achiral separation to isolate a racemic compound from a complex mixture before transferring it to a second-dimension chiral column for enantiomeric analysis, all within a single automated run. researchgate.net This makes SFC a highly efficient method for assessing the enantiomeric purity of target compounds like this compound during synthesis and purification.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of amino acids like proline and its derivatives, which are non-volatile, a derivatization step is required to increase their volatility and improve chromatographic behavior.
Detailed research findings indicate that a two-step derivatization process is effective for the chiral GC analysis of proline. This involves an initial methylation followed by acetylation. This dual derivatization replaces the active hydrogens on the proline molecule, which enhances its chromatographic properties and prevents peak tailing on chiral columns. The choice of acetylating agent has been shown to influence the elution order of the enantiomers, a phenomenon known as enantioreversal. For instance, using acetic anhydride (B1165640) versus trifluoroacetic anhydride can reverse the elution order of D and L enantiomers.
The separation of these derivatized enantiomers is typically achieved on a chiral stationary phase. A commonly used column is the Astec CHIRALDEX® G-TA, which is made with a trifluoroacetyl derivatized cyclodextrin. Research has also focused on developing novel chiral stationary phases for GC. One such phase was created by covalently bonding a diproline chiral selector to a siloxane copolymer, which proved effective for resolving racemic aromatic alcohols and derivatized amines and amino acids. nih.gov On this custom phase, derivatized aromatic amines showed higher enantioselectivity compared to their aliphatic counterparts. nih.gov
| Technique | Derivatization Steps | Chiral Stationary Phase (Column) | Key Findings | Reference |
|---|---|---|---|---|
| Chiral GC | 1. Methylation 2. Acetylation (with acetic anhydride or trifluoroacetic anhydride) | Astec CHIRALDEX® G-TA (trifluoroacetyl derivatized cyclodextrin) | Derivatization prevents peak tailing. Choice of acetylation reagent can induce enantioreversal of D and L enantiomers. | |
| Chiral GC | Derivatization with trifluoroacetic anhydride or isopropyl isocyanate (for amines) | Custom phase with diproline chiral selector on a siloxane copolymer | Effective for resolving racemic aromatic alcohols without derivatization and derivatized amines/amino acids. Aromatic analytes showed higher enantioselectivity. | nih.gov |
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers several advantages for chiral separations, including high separation efficiency, low sample and solvent consumption, and flexibility in the choice of chiral selectors. chromatographyonline.com This technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations of amino acids, a chiral selector is added to the background electrolyte.
Various chiral selectors have been successfully employed in CE for the enantioseparation of amino acids. These include cyclodextrins (CDs), chiral ionic liquids, and micellar systems. chromatographyonline.comcreative-proteomics.com Anionic cyclodextrins, in particular, have been shown to be highly effective. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, which then exhibit different mobilities.
For example, baseline separation of tryptophan enantiomers has been achieved using α-cyclodextrin as a buffer additive. nih.gov In other studies, a combination of selectors, such as 1-S-Octyl-beta-D-thioglucopyranoside (OTG) with sodium dodecyl sulfate (B86663) (SDS) and a cyclodextrin, was able to achieve baseline separation for all tested amino acids under optimal conditions. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, has been used to resolve 17 astrobiologically relevant amino acids, including seven enantiomeric pairs, by employing dual chiral selectors like sodium taurocholate and γ-cyclodextrin. acs.org The coupling of CE with detection methods like mass spectrometry (CE-MS) or laser-induced fluorescence (CE-LIF) enhances sensitivity and provides structural information, making it suitable for analyzing amino acids in complex samples like clinical specimens or food products. creative-proteomics.com
| CE Method | Chiral Selector(s) | Analytes | Key Findings | Reference |
|---|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | α-cyclodextrin | Tryptophan, Phenylalanine, Tyrosine | Baseline separation achieved for Tryptophan enantiomers. | nih.gov |
| Chiral Ligand Exchange CE (CLE-CE) | 1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar]) | Tryptophan, Tyrosine, Phenylalanine | [EMIM][L-Tar] demonstrated good performance as a chiral ligand for enantioseparation. | chromatographyonline.com |
| Micellar Electrokinetic Chromatography (MEKC) | OTG, SDS, Cyclodextrin | Dansyl-amino acids | The ternary system provided better separation than OTG alone and could resolve compounds not separable by CD or CD-SDS systems. | nih.gov |
| MEKC | Sodium taurocholate (STC), γ-cyclodextrin | 17 astrobiologically relevant amino acids | Achieved baseline resolution of 13 neutral amino acids and resolved 7 enantiomer pairs. | acs.org |
Comprehensive Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS/MS) for Untargeted Enantioselective Amino Acid Analysis
Comprehensive two-dimensional liquid chromatography (LC x LC) coupled with tandem mass spectrometry (MS/MS) represents a state-of-the-art platform for untargeted enantioselective amino acid analysis (eAAA). acs.orgnih.gov This powerful technique enhances peak capacity and resolution by combining two independent separation modes in a single analysis.
A typical setup for eAAA involves an achiral separation in the first dimension (¹D) followed by a chiral separation in the second dimension (²D). acs.orgnih.govuts.edu.au For instance, a reversed-phase liquid chromatography (RPLC) column can be used in the first dimension to separate amino acids based on their polarity, while a chiral column is used in the second dimension for enantioseparation. acs.orguts.edu.aujst.go.jp To improve retention, selectivity, and ionization efficiency, amino acids are often derivatized prior to analysis. acs.orgjst.go.jp A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which adds a tag that is amenable to both UV and mass spectrometric detection. acs.orgnih.gov
One advanced methodology employs a chiral core-shell tandem column in the second dimension, which can provide a complete enantioselective profile of all proteinogenic amino acids in under one minute. acs.orgnih.gov The entire LC x LC separation can be completed within a 60-minute total run time. acs.orgnih.gov The hyphenation to high-resolution mass spectrometry, such as a QTOF-MS utilizing data-independent acquisition (DIA) like SWATH, allows for the chemoselective filtering and identification of both targeted and untargeted derivatized amino acids. acs.orgnih.gov This comprehensive approach enables not only the separation and quantification of enantiomers but also the assignment of their absolute configuration in complex samples like peptide hydrolysates. acs.orgnih.gov
| ¹D Column (Achiral) | ²D Column (Chiral) | Derivatization | Detection | Key Features | Reference |
|---|---|---|---|---|---|
| Reversed-Phase (RPLC) | Core-shell tandem column (quinine carbamate weak anion exchanger and zwitterionic chiral ion-exchanger) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | ESI-QTOF-MS/MS with SWATH | Untargeted eAAA; full enantiomer baseline separation in <1 min in ²D; total run time of 60 min. | acs.orgnih.gov |
| Microbore Reversed-Phase | Narrowbore Enantioselective Column | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescence and Tandem Mass Spectrometry | Determination of chiral amino acids (including proline) in fermented products. | jst.go.jp |
| C18 Column | Chiral CCC (Cellulose Carbamate) | Generic derivatization | MS/MS | General approach for separating derivatized amino acid enantiomers. | uts.edu.au |
Applications and Biological Relevance of R 2 Benzylpyrrolidine 2 Carboxylic Acid in Contemporary Research
Role as a Chiral Building Block in Asymmetric Organic Synthesis
The pyrrolidine (B122466) scaffold is a prevalent structural motif in many biologically active natural products and synthetic compounds. unibo.it Chiral pyrrolidines, such as derivatives of (R)-2-benzylpyrrolidine-2-carboxylic acid, serve as crucial chiral building blocks in asymmetric synthesis. unibo.it These building blocks are valuable intermediates for creating complex molecular architectures with a high degree of stereocontrol. unibo.it The field of asymmetric organocatalysis, in particular, has seen significant advancements through the use of proline and its derivatives, which include substituted chiral pyrrolidines. unibo.it
The utility of these compounds stems from the rigid five-membered ring that helps to create a well-defined chiral environment, influencing the stereochemical outcome of reactions. unibo.it They are employed in the synthesis of a variety of complex molecules, including other chiral ligands and pharmacologically active agents. unibo.it The synthesis of these chiral building blocks often involves methods like asymmetric synthesis, biosynthesis, or the resolution of optical isomers to obtain the desired enantiomerically pure compounds.
Table 1: Examples of Chiral Building Blocks and Their Applications
| Building Block Class | Synthetic Methods | Applications |
|---|---|---|
| Chiral Carboxylic Acids | Asymmetric synthesis, biosynthesis, resolution of optical isomers | Synthesis of chiral drugs and natural products |
| Chiral Amines | Chemical synthesis, enzymatic resolution, asymmetric catalytic reduction of imines | Chiral auxiliaries, chiral resolution reagents, intermediates for chiral drugs |
This table provides a general overview of chiral building blocks and is not specific to this compound but illustrates the context of its application.
Utility in Peptide Chemistry and Peptidomimetics
In the realm of peptide chemistry, derivatives of this compound are valuable assets, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) protected version of a related compound, Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid, is highlighted as a key building block for the assembly of complex peptide chains. chemimpex.com The Fmoc group serves as a temporary protecting group for the amine, which is crucial for the sequential addition of amino acids to a growing peptide chain on a solid support. chemimpex.compeptide.com
The general process of Fmoc-based SPPS involves several key steps:
Loading: The first Fmoc-protected amino acid is attached to a solid support (resin). uci.edu
Deprotection: The Fmoc group is removed from the N-terminus of the amino acid using a weak base, typically a piperidine (B6355638) solution in DMF, to expose a free amine. uci.edu
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid. uci.edu
Washing: The resin is washed to remove excess reagents and byproducts. peptide.com
These steps are repeated to elongate the peptide chain. The constrained nature of the pyrrolidine ring in compounds like this compound can impart specific conformational properties to the resulting peptides. chemimpex.com
Peptidomimetics that mimic the secondary structures of peptides, such as β-turns, are of great interest in drug discovery. Constrained lactams derived from α-amino acids are effective at enforcing such conformations. nih.gov A de novo asymmetric synthesis approach has been developed to create lactam-constrained α-amino acid building blocks that can stabilize type II β-turns. nih.gov While this study does not specifically use this compound, the principle of using constrained cyclic amino acids to induce specific peptide conformations is directly applicable. The rigid pyrrolidine ring system is an ideal scaffold for pre-organizing a peptide backbone into a β-turn, a common motif in protein-protein interactions.
Medicinal Chemistry Applications and Scaffold Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile framework for drug design. nih.govnih.gov The introduction of a chiral pyrrolidine can influence the selectivity of compounds for their biological targets. nih.gov
The development of enzyme inhibitors is a major focus of medicinal chemistry. Pyrrolidine-based scaffolds have been successfully incorporated into the design of inhibitors for various enzymes. nih.gov
Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology. ed.ac.uk The design of selective kinase inhibitors remains a challenge. Research has shown that modifying existing kinase inhibitors with chiral pyrrolidine scaffolds can lead to potent and selective inhibitors. researchgate.net
In one study, a 3,4-diaryl-isoxazole-based inhibitor of protein kinase CK1δ was modified by attaching chiral pyrrolidine scaffolds to the cinnamic acid side chain. researchgate.net This modification was a structure-based drug design approach aimed at extending the pharmacophore into the ribose pocket of the ATP-binding site. researchgate.net This strategy led to the development of nanomolar dual inhibitors of CK1δ/ε. researchgate.net The use of a chiral pyrrolidine scaffold was instrumental in achieving this potency and exploring isoform selectivity. researchgate.net
Table 2: Research Findings on Pyrrolidine Scaffolds in Kinase Inhibitor Design
| Lead Compound/Scaffold | Target Kinase | Design Strategy | Outcome | Reference |
|---|---|---|---|---|
| 3,4-diaryl-isoxazole | CK1δ/ε | Attachment of chiral pyrrolidine scaffolds to extend into the ribose pocket | Development of potent, nanomolar dual inhibitors | researchgate.net |
This table summarizes key findings related to the use of pyrrolidine-containing scaffolds in the design of kinase inhibitors.
Enzyme Inhibitor Development
Emerging Applications in Material Science Research
The unique structural features of this compound, a non-natural amino acid derivative, have prompted investigations into its potential applications beyond the traditional realms of medicinal chemistry and catalysis. Researchers in material science are exploring its utility in the creation of novel functional materials. One of the burgeoning areas of interest lies in the formulation of specialized ionic liquids.
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and catalysts for a wide array of chemical transformations. The incorporation of chirality into the structure of ionic liquids can lead to the development of chiral ionic liquids (CILs), which are particularly valuable in asymmetric synthesis, where the selective production of one enantiomer of a chiral molecule is desired.
While the broader class of amino acid-based ionic liquids (AAILs) has been extensively studied, with natural amino acids like L-proline serving as common chiral precursors, the exploration of non-natural amino acids such as this compound is an emerging frontier. The benzyl (B1604629) group at the C2 position of the pyrrolidine ring introduces distinct steric and electronic properties compared to the parent L-proline, which can influence the physicochemical properties and catalytic activity of the resulting ionic liquids.
Research in this specific area is still in its early stages. However, based on analogous studies with proline derivatives, it is hypothesized that ionic liquids derived from this compound could serve as effective organocatalysts in various organic reactions. The pyrrolidine moiety is a well-established catalytic scaffold, capable of activating substrates through the formation of enamine or iminium intermediates.
The general approach to synthesizing such ionic liquids involves the functionalization of the amino acid to form either the cation or the anion of the ionic liquid. For instance, the carboxylic acid group of this compound could be neutralized with a suitable organic or inorganic base to form the anionic component of the IL. Conversely, the secondary amine of the pyrrolidine ring could be quaternized to create a cationic center.
The performance of these hypothetical ionic liquids in organic reactions would be highly dependent on the nature of the counter-ion and the specific reaction conditions. Key research findings from related proline-based systems suggest potential efficacy in reactions such as asymmetric aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. The benzyl substituent in this compound-based ILs could offer unique stereochemical control and influence the solubility and stability of the catalytic system.
Currently, detailed research findings and specific data on the performance of ionic liquids derived from this compound are not extensively available in the public domain. The table below presents a hypothetical framework for how such research data could be presented, based on findings for structurally related proline-based ionic liquids in a representative asymmetric Michael addition reaction.
Table 1: Hypothetical Catalytic Performance of an this compound-Based Ionic Liquid in an Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 90 |
| 2 | 5 | Toluene | 25 | 48 | 82 | 88 |
| 3 | 10 | CH2Cl2 | 25 | 24 | 78 | 85 |
| 4 | 10 | THF | 25 | 24 | 75 | 82 |
| 5 | 10 | Toluene | 0 | 72 | 90 | 95 |
This table is a hypothetical representation and is not based on published experimental data for an ionic liquid derived from this compound.
Further research is necessary to synthesize and characterize ionic liquids based on this compound and to evaluate their practical utility in material science and organic synthesis. The development of such novel CILs could provide valuable additions to the toolbox of green and sustainable chemistry.
Computational and Theoretical Investigations of R 2 Benzylpyrrolidine 2 Carboxylic Acid and Its Derivatives
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the conformational preferences of molecules. nih.gov For (R)-2-benzylpyrrolidine-2-carboxylic acid, a substituted proline analog, these calculations help elucidate the three-dimensional arrangement of its atoms, which is critical for its biological function.
Proline's unique cyclic structure imposes significant constraints on its backbone, fixing the torsion angle φ to approximately -60°. nih.govresearchgate.net The introduction of a bulky benzyl (B1604629) group at the Cα position, as in this compound, further influences the molecule's conformational landscape. DFT calculations can be employed to determine the most stable conformations by exploring the potential energy surface associated with the rotation of dihedral angles and the puckering of the pyrrolidine (B122466) ring. nih.gov
Key conformational features analyzed by quantum chemical calculations include:
Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "up" or "down". nih.gov The specific puckering is influenced by the nature and orientation of the substituents.
Peptide Bond Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. nih.gov The presence of a Cα-substituent can alter the energetic balance between these two isomers.
DFT methods like B3LYP, often combined with basis sets such as 6-31+G(d,p), are commonly used to calculate the energies of different conformers. nih.gov Solvation effects can also be incorporated using models like the Self-Consistent Reaction Field (SCRF) to simulate the molecule's behavior in a biological medium. nih.gov These calculations provide a detailed understanding of the energetically favored shapes the molecule is likely to adopt.
| Computational Method | Analyzed Feature | Typical Finding for Proline Analogs | Reference |
| Density Functional Theory (DFT) | Pyrrolidine ring puckering | Identification of stable "up" and "down" conformations. | nih.gov |
| DFT with SCRF | Effect of solvent polarity | The relative stability of conformers can change with solvent polarity. | nih.gov |
| Ab initio / DFT | Peptide bond isomerism | The energy difference between cis and trans isomers is determined. | nih.gov |
| DFT (e.g., B3LYP/6-31+G(d)) | Torsion angle preferences | The φ angle is restricted to ~-60°, while specific ψ angles define stable conformations (e.g., γ-turns). | researchgate.net |
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov For this compound and its derivatives, docking studies are essential for identifying potential biological targets and understanding the molecular basis of their activity.
The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for numerous possible poses. nih.gov The benzyl group of this compound is particularly important for these interactions. Its aromatic ring can engage in favorable hydrophobic and π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.govsigmaaldrich.com
Key insights from molecular docking studies include:
Binding Mode: Determining the precise orientation of the ligand within the active site.
Key Interactions: Identifying specific interactions, such as hydrogen bonds (involving the carboxylic acid and amine groups), salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Binding Affinity: Estimating the strength of the interaction, which can be correlated with biological activity (e.g., inhibitory potency). nih.gov
For instance, studies on similar pyrrolidine derivatives as inhibitors of enzymes like α-mannosidase have shown that the aromatic rings orient towards hydrophobic cavities, while polar groups form hydrogen bonds and salt bridges. nih.govsigmaaldrich.com Such studies can successfully predict how this compound might interact with various enzymes or receptors, providing a rationale for its observed biological effects and guiding the optimization of its structure.
| Target Protein Class | Key Interacting Residues (Example) | Type of Interaction | Significance for this compound | Reference |
| α-Mannosidase | Phe, Tyr, Trp | Hydrophobic π-π stacking | The benzyl group can participate in similar stacking interactions. | nih.govsigmaaldrich.com |
| Various enzymes | Asp, Glu, Lys, Arg | Hydrogen bonds, Salt bridges | The carboxylic acid and amine groups can form crucial polar contacts. | nih.gov |
| Mcl-1 (Anti-cancer target) | Various | Hydrogen bonds, Hydrophobic interactions | Demonstrates the applicability of docking for pyrrolidine derivatives in cancer research. | nih.govtandfonline.com |
| Enoyl-acyl carrier protein reductase | Tyr, NAD+ | Hydrogen bonds with backbone and cofactor | Shows potential for designing antibacterial agents based on the pyrrolidine scaffold. | vlifesciences.com |
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling, especially through Quantitative Structure-Activity Relationship (QSAR) analysis, provides a systematic way to explore these relationships. nih.gov For derivatives of this compound, QSAR can be used to build predictive models that guide the design of new analogs with improved potency and selectivity.
In a typical 3D-QSAR study, a series of related compounds with known biological activities are spatially aligned. Then, methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate statistical models that correlate variations in 3D properties (steric, electrostatic, hydrophobic fields) with changes in activity. nih.govscispace.com
The outcomes of these computational SAR studies are often visualized as 3D contour maps:
Favorable Regions: Areas where adding or increasing a certain property (e.g., positive charge, steric bulk) is predicted to enhance activity.
Unfavorable Regions: Areas where a particular property would likely decrease activity.
These maps provide a clear, intuitive guide for medicinal chemists. For example, a QSAR model might indicate that increasing the steric bulk at a specific position on the pyrrolidine ring or adding an electron-withdrawing group to the benzyl ring would be beneficial for activity. nih.gov By analyzing a series of derivatives of this compound, researchers can develop robust models to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. scispace.com
| QSAR Method | Information Generated | Application to Derivatives of this compound | Reference |
| CoMFA (Comparative Molecular Field Analysis) | 3D contour maps for steric and electrostatic fields. | Identifies where bulky or charged groups could enhance or diminish biological activity. | nih.gov |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | 3D contour maps for steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | Provides a more detailed understanding of the structural requirements for optimal interaction with a biological target. | scispace.com |
| HQSAR (Hologram QSAR) | 2D fragment-based models that do not require molecular alignment. | Quickly identifies key chemical fragments that contribute positively or negatively to activity. | nih.gov |
Future Perspectives and Research Trajectories for R 2 Benzylpyrrolidine 2 Carboxylic Acid Chemistry
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of α,α-disubstituted α-amino acids like (R)-2-benzylpyrrolidine-2-carboxylic acid presents a considerable synthetic challenge due to the difficulty in constructing the chiral quaternary carbon center with high enantiopurity. While general methods for the synthesis of substituted pyrrolidines exist, the development of novel, efficient, and highly stereoselective pathways specifically for this compound is a key area for future research.
Current strategies often rely on the functionalization of proline derivatives. nih.gov Future approaches could explore asymmetric [3+2] cycloaddition reactions between azomethine ylides and suitable dipolarophiles, a powerful method for constructing substituted pyrrolidines. acs.org The use of chiral N-tert-butanesulfinyl imines as dienophiles in these reactions has shown promise in controlling the stereochemistry of the resulting pyrrolidine (B122466) ring. acs.org Furthermore, biocatalytic methods, employing engineered enzymes such as P450 variants for intramolecular C-H amination, are emerging as a green and highly selective alternative for the synthesis of chiral pyrrolidines. nih.govacs.org The development of a biocatalytic route to this compound would be a significant advancement.
Another promising avenue is the stereoselective alkylation of proline enolates. However, direct alkylation of N-protected proline esters can be challenging. A patent for the preparation of pyrrolidine-2-carboxylic acid derivatives suggests that direct alkylation of a chiral 2-carboxy pyrrolidine can lead to racemization. google.com Therefore, future research should focus on developing methodologies that overcome this limitation, potentially through the use of novel chiral auxiliaries or phase-transfer catalysts to ensure high fidelity of the stereocenter.
The table below summarizes potential synthetic strategies that warrant further investigation for the synthesis of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric [3+2] Cycloaddition | High control over multiple stereocenters. | Development of specific chiral catalysts and reaction conditions for the target molecule. |
| Biocatalytic C-H Amination | High enantioselectivity, environmentally friendly. | Engineering of enzymes with specific activity towards the precursor of the target compound. |
| Stereoselective Alkylation | Potentially a more direct route from proline. | Overcoming racemization issues, development of novel chiral auxiliaries. |
| Domino Reactions | Atom-economical and efficient. | Designing a multi-step one-pot reaction sequence leading to the final product. researchgate.net |
Exploration of Undiscovered Biological Activities and Therapeutic Potentials
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs. nih.govnih.gov Derivatives of proline and substituted pyrrolidines have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and effects on the central nervous system. nih.govresearchgate.netbohrium.comjchr.org However, the specific biological profile of this compound remains largely unexplored.
Future research should focus on screening this compound and its derivatives against a variety of biological targets. Given the structural similarities to other bioactive molecules, several therapeutic areas present themselves as promising starting points. For instance, the presence of the benzyl (B1604629) group suggests potential interactions with targets that have hydrophobic binding pockets. sigmaaldrich.com The carboxylic acid group can participate in hydrogen bonding and salt bridge formation, crucial for receptor binding.
The table below outlines potential therapeutic areas and the rationale for investigating the activity of this compound.
| Therapeutic Area | Rationale Based on Structurally Similar Compounds |
| Anticancer | Pyrrolidine-2,5-diones and other substituted pyrrolidines have shown antiproliferative activity. acs.orgnih.gov |
| Antimicrobial | Many natural and synthetic pyrrolidine derivatives exhibit antibacterial and antifungal properties. researchgate.netresearchgate.net |
| Neurodegenerative Diseases | N-benzylpyrrolidine derivatives have been investigated for the treatment of Alzheimer's disease. nih.gov |
| Antiviral | Proline analogues are components of antiviral drugs, such as the COVID-19 therapeutic nirmatrelvir. nih.gov |
Systematic structure-activity relationship (SAR) studies will be crucial in this exploration. By synthesizing and testing a library of derivatives with modifications to the benzyl group (e.g., substitution on the phenyl ring) and the carboxylic acid (e.g., esterification, amidation), researchers can identify key structural features responsible for any observed biological activity and optimize lead compounds.
Advancements in Chiral Analytical Methodologies for Complex Matrices
The development of robust and sensitive analytical methods is paramount for both the quality control of synthetic this compound and for studying its potential pharmacokinetic and pharmacodynamic properties in biological systems. Due to its chiral nature, enantioselective separation techniques are essential.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for separating enantiomers. acs.org Future work should involve screening a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based) to find the optimal conditions for the baseline separation of the (R)- and (S)-enantiomers of 2-benzylpyrrolidine-2-carboxylic acid. The development of methods compatible with mass spectrometry (LC-MS) would be particularly valuable for analyzing the compound in complex biological matrices like plasma or urine. mdpi.com
Capillary electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. wvu.edu Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric resolution. mdpi.comwvu.edu Investigating different types of cyclodextrins and optimizing CE parameters will be important for developing a validated method.
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital analytical tool. While standard ¹H and ¹³C NMR can confirm the structure of the molecule, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can enable the determination of enantiomeric excess. libretexts.org For carboxylic acids, chiral amino alcohols have been shown to be effective CSAs. researchgate.net
The following table summarizes key analytical techniques and future research directions for the analysis of this compound.
| Analytical Technique | Application | Future Research Direction |
| Chiral HPLC | Enantiomeric purity determination, quantification in various matrices. | Method development and validation using a range of chiral stationary phases. |
| Chiral CE | Orthogonal method for enantioseparation, analysis of small sample volumes. | Optimization of chiral selectors and electrophoretic conditions. |
| NMR Spectroscopy | Structural elucidation, determination of enantiomeric excess. | Investigation of suitable chiral solvating or derivatizing agents for this specific compound. |
Expansion into Novel Material Science Applications and Functional Materials
The unique conformational properties of proline and its derivatives make them attractive building blocks for the creation of novel functional materials. nih.gov The rigid pyrrolidine ring can be used to control the secondary structure of peptides and other polymers. nih.gov The incorporation of this compound into peptides could lead to new materials with interesting self-assembling properties, potentially forming nanofibers or hydrogels for biomedical applications. rsc.org
The field of chiral metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) presents another exciting opportunity. Proline and its derivatives have been used as chiral ligands to construct these porous materials, which have applications in asymmetric catalysis and enantioselective separations. bohrium.com this compound could serve as a novel chiral building block for the synthesis of MOFs and COFs with unique pore environments and catalytic activities.
Furthermore, pyrrolidinium-based ionic liquids have garnered interest for their electrochemical stability. researchgate.net While challenges exist in controlling their melting points, functionalization of the pyrrolidine ring can lead to the formation of ionic liquid crystals with desirable properties. researchgate.net The synthesis and characterization of ionic liquids derived from this compound could open doors to new applications in areas such as chiral catalysis and electrochemical devices.
Future research in this area should explore the synthesis of polymers, peptides, and frameworks incorporating this compound and investigate their structural and functional properties.
Q & A
Q. Table 1: Comparison of Analytical Techniques for Enantiopurity Assessment
Q. Table 2: Common Synthetic Routes and Key Parameters
| Route | Catalyst/Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric Alkylation | BINAP-Pd, THF | 75 | 92 | |
| Enzymatic Resolution | Lipase PS, Hexane | 50 | 99 | |
| Diastereomeric Salt Formation | Brucine, EtOH | 65 | 95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
